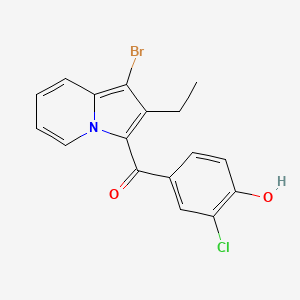
Octacosyl Hexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Octacosyl Hexadecanoate can be synthesized through the esterification reaction between octacosanol and hexadecanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
C28H58OH+C16H32O2→C44H88O2+H2O
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor, where they undergo esterification under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Octacosyl Hexadecanoate can undergo oxidation reactions, particularly at the alcohol and ester functional groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The ester bond in this compound can be reduced to yield the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can undergo hydrolysis to yield octacosanol and hexadecanoic acid.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, under acidic or basic conditions.
Reduction: LiAlH₄, sodium borohydride (NaBH₄), under anhydrous conditions.
Hydrolysis: H₂O, HCl or NaOH, under reflux conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Octacosanol and hexadecanol.
Hydrolysis: Octacosanol and hexadecanoic acid
Wissenschaftliche Forschungsanwendungen
Chemistry: Octacosyl Hexadecanoate is used as a model compound in studies of lipid behavior and interactions. It is also employed in the synthesis of other complex lipids and esters.
Biology: In biological research, this compound is studied for its role in cell membrane structure and function. It is also used in the formulation of lipid-based drug delivery systems.
Industry: In the industrial sector, this compound is used as a lubricant, plasticizer, and component of waxes and polishes. It is also utilized in the production of biodegradable plastics .
Wirkmechanismus
The mechanism of action of Octacosyl Hexadecanoate is primarily related to its hydrophobic nature. In biological systems, it interacts with lipid bilayers, enhancing membrane stability and fluidity. In industrial applications, its hydrophobic properties contribute to its effectiveness as a lubricant and water-repellent agent .
Vergleich Mit ähnlichen Verbindungen
Octadecane: A long-chain alkane with similar hydrophobic properties.
1-Hexadecanol: A long-chain alcohol with similar chemical reactivity.
Palmitic Acid: A long-chain fatty acid that forms esters with various alcohols.
Cetyl Palmitate: An ester of hexadecanoic acid and cetyl alcohol, similar in structure and properties to Octacosyl Hexadecanoate
Uniqueness: this compound is unique due to its specific combination of a long-chain alcohol and a long-chain fatty acid, resulting in a compound with distinct physical and chemical properties. Its high molecular weight and long carbon chains contribute to its stability and hydrophobicity, making it particularly useful in applications requiring water repellency and lubrication .
Eigenschaften
CAS-Nummer |
78509-52-1 |
|---|---|
Molekularformel |
C44H88O2 |
Molekulargewicht |
649.2 g/mol |
IUPAC-Name |
octacosyl hexadecanoate |
InChI |
InChI=1S/C44H88O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-28-29-31-33-35-37-39-41-43-46-44(45)42-40-38-36-34-32-30-16-14-12-10-8-6-4-2/h3-43H2,1-2H3 |
InChI-Schlüssel |
DUUVLSQFLIAPFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


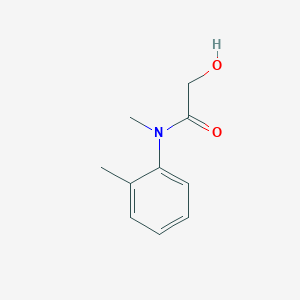

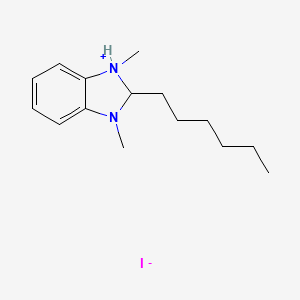
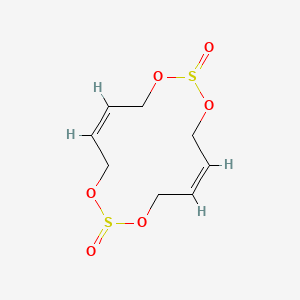
![6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446341.png)
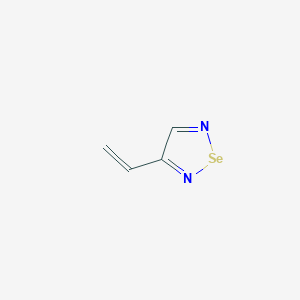
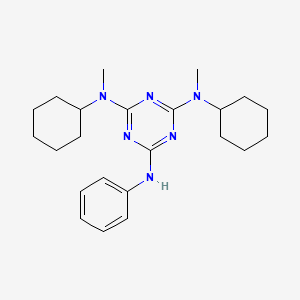
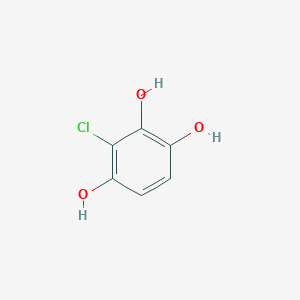
![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14446363.png)
![1-[(2S,4R)-4-tert-Butyl-2-methoxypiperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B14446369.png)
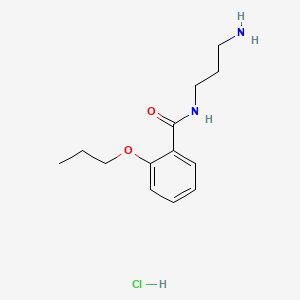
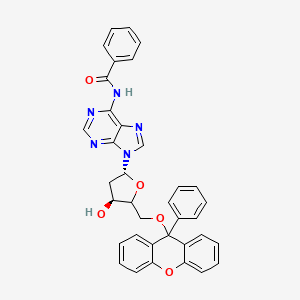
![1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14446379.png)
